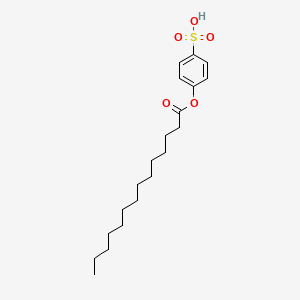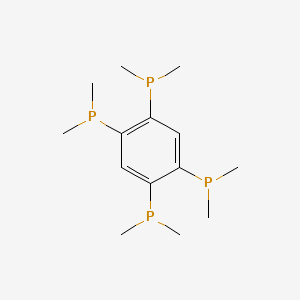![molecular formula C20H14O2S2 B14267312 (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] CAS No. 180286-04-8](/img/structure/B14267312.png)
(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] is an organic compound characterized by the presence of two sulfanylphenyl groups attached to a 1,3-phenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] typically involves the reaction of 1,3-dibromobenzene with 4-mercaptobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] involves its interaction with specific molecular targets. The sulfanyl groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- (1,4-Phenylene)bis[(4-sulfanylphenyl)methanone]
- (1,2-Phenylene)bis[(4-sulfanylphenyl)methanone]
- (1,3-Phenylene)bis[(4-methylphenyl)methanone]
Comparison: (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] is unique due to the specific positioning of the sulfanyl groups on the phenylene core. This positioning influences its chemical reactivity and physical properties, making it distinct from its isomers and analogs. For example, the 1,3-phenylene core provides a different spatial arrangement compared to the 1,4- or 1,2-phenylene cores, affecting the compound’s overall stability and reactivity.
Propriétés
Numéro CAS |
180286-04-8 |
|---|---|
Formule moléculaire |
C20H14O2S2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
[3-(4-sulfanylbenzoyl)phenyl]-(4-sulfanylphenyl)methanone |
InChI |
InChI=1S/C20H14O2S2/c21-19(13-4-8-17(23)9-5-13)15-2-1-3-16(12-15)20(22)14-6-10-18(24)11-7-14/h1-12,23-24H |
Clé InChI |
NODYUVKUUJALOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)S)C(=O)C3=CC=C(C=C3)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


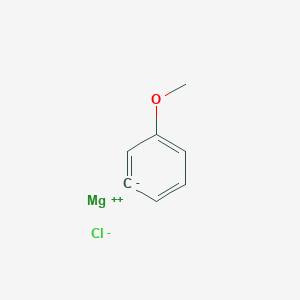
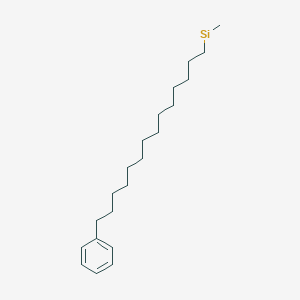
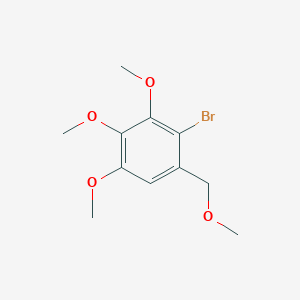

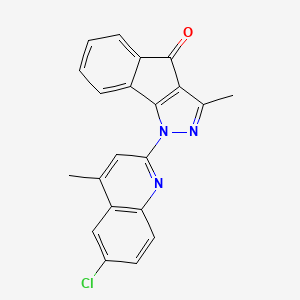
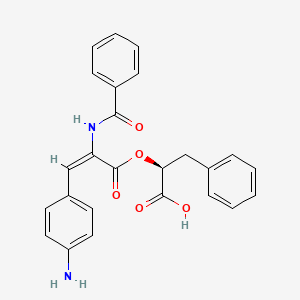
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)
